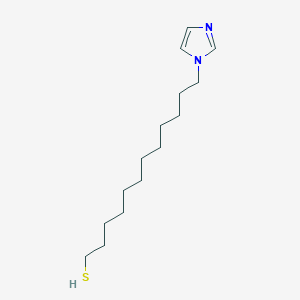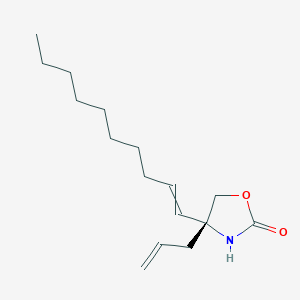![molecular formula C22H26N4O2 B12614632 ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] CAS No. 904958-92-5](/img/structure/B12614632.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone]: is a complex organic compound featuring a biphenyl core with two piperazine moieties attached via methanone linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Piperazine Moieties: The piperazine groups are introduced via a nucleophilic substitution reaction, where piperazine reacts with a suitable biphenyl derivative.
Formation of Methanone Linkages: The final step involves the formation of methanone linkages through a condensation reaction between the biphenyl-piperazine intermediate and a carbonyl-containing reagent.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: N-oxides of the piperazine groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology and Medicine:
Pharmaceuticals: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting neurological disorders.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable, high-performance materials.
作用機序
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
[1,1’-Biphenyl]-4,4’-diylbis(methanone): Lacks the piperazine groups, making it less versatile in biological applications.
N,N’-Bis(4-fluorophenyl)piperazine: Contains fluorine atoms, which can alter its chemical reactivity and biological activity.
4,4’-Methylenebis(N,N-dimethylpiperazine): Features dimethyl groups on the piperazine rings, affecting its solubility and interaction with biological targets.
Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] stands out due to its combination of a biphenyl core and piperazine moieties, providing a unique balance of structural stability and functional versatility. This makes it particularly valuable in applications requiring both chemical robustness and biological activity.
特性
CAS番号 |
904958-92-5 |
|---|---|
分子式 |
C22H26N4O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
[4-[4-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2 |
InChIキー |
GZPDFJRWQOGSKO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)



![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

